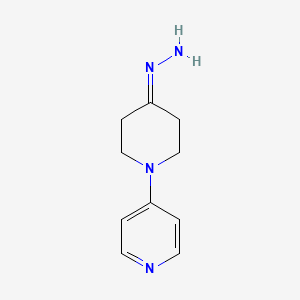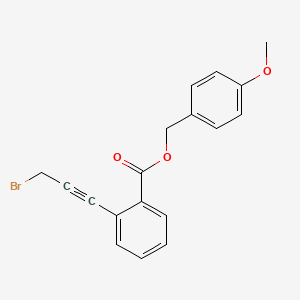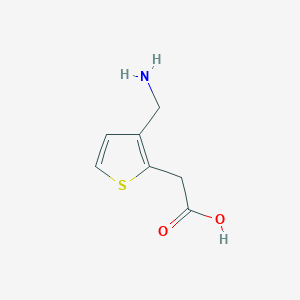
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridyl group attached to a piperidone moiety, linked via a hydrazone bond. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Vorbereitungsmethoden
The synthesis of (1-pyridin-4-ylpiperidin-4-ylidene)hydrazine typically involves the reaction of 1-(4-pyridyl)-4-piperidone with hydrazine or its derivatives. One common method is the condensation reaction between the ketone and hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone bond .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Wissenschaftliche Forschungsanwendungen
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its versatile chemical reactivity.
Wirkmechanismus
The mechanism of action of (1-pyridin-4-ylpiperidin-4-ylidene)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine can be compared with other similar compounds, such as:
1-(4-Pyridyl)piperazine: Similar in structure but lacks the hydrazone bond, resulting in different reactivity and biological activity.
Hydrazone derivatives of pyridinecarboxaldehydes: These compounds share the hydrazone functional group but differ in the aldehyde component, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14N4 |
|---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
(1-pyridin-4-ylpiperidin-4-ylidene)hydrazine |
InChI |
InChI=1S/C10H14N4/c11-13-9-3-7-14(8-4-9)10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-8,11H2 |
InChI-Schlüssel |
FJGYTHHJZCQFTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=NN)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[Methyl-(5-nitro-pyridin-2-yl)-amino]-propionitrile](/img/structure/B8551326.png)
![9-Cyclopropyl-6-(4-fluorophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8551336.png)


![ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylate](/img/structure/B8551363.png)
![4-[(5-Bromopentyl)oxy]benzophenone](/img/structure/B8551371.png)
![N-Cyclohexyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8551377.png)
![6-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B8551384.png)
